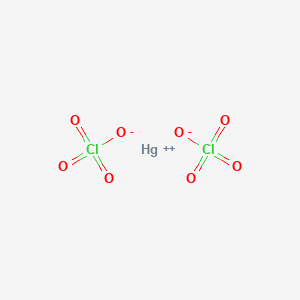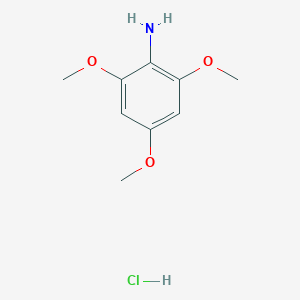
3-Cyanothiophen-2-sulfonamid
Übersicht
Beschreibung
3-Cyanothiophene-2-sulfonamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group at the third position and a sulfonamide group at the second position
Wissenschaftliche Forschungsanwendungen
3-Cyanothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a useful synthetic intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials for photovoltaic applications and organic electronics.
Wirkmechanismus
Target of Action
The primary target of 3-Cyanothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .
Mode of Action
3-Cyanothiophene-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid . This disruption in folic acid synthesis impedes the growth and multiplication of bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3-Cyanothiophene-2-sulfonamide affects the peptidoglycan biosynthesis pathway . Peptidoglycan is an essential component of the bacterial cell wall, and its biosynthesis involves a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) . By inhibiting dihydropteroate synthetase, 3-Cyanothiophene-2-sulfonamide indirectly disrupts the formation of peptidoglycan, leading to bacterial cell death .
Pharmacokinetics
Sulfonamides, a class of compounds to which 3-cyanothiophene-2-sulfonamide belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to understand the specific ADME properties of 3-Cyanothiophene-2-sulfonamide.
Result of Action
The inhibition of folic acid synthesis by 3-Cyanothiophene-2-sulfonamide results in the disruption of bacterial growth and multiplication . This leads to the death of the bacteria, thereby exerting its antibacterial effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanothiophene-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of chalcones with benzoylacetonitriles and elemental sulfur in a base-catalyzed one-pot two-step three-component reaction . This method allows for the formation of 3-cyanothiophene derivatives as major products.
Industrial Production Methods: Industrial production methods for 3-Cyanothiophene-2-sulfonamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyanothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Aminothiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
3-Cyanothiophene: Lacks the sulfonamide group but shares the cyano-substituted thiophene core.
2-Aminothiophene: Contains an amino group instead of a cyano group.
Thiophene-3-carboxylate: Features a carboxylate group at the third position.
Uniqueness: 3-Cyanothiophene-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-cyanothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEQHLWTMWWUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














